molecular formula C17H18FNO B5725829 N-(2-tert-butylphenyl)-2-fluorobenzamide

N-(2-tert-butylphenyl)-2-fluorobenzamide

Cat. No. B5725829
M. Wt: 271.33 g/mol
InChI Key: ZFYSSYQRTHBMLP-UHFFFAOYSA-N
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Description

N-(2-tert-butylphenyl)-2-fluorobenzamide, also known as TFB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFB belongs to the class of benzamide derivatives and is known to exhibit potent biological activities.

Scientific Research Applications

N-(2-tert-butylphenyl)-2-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer activities. N-(2-tert-butylphenyl)-2-fluorobenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain. N-(2-tert-butylphenyl)-2-fluorobenzamide has also been found to induce apoptosis in cancer cells by modulating the expression of various genes.

Mechanism of Action

N-(2-tert-butylphenyl)-2-fluorobenzamide exerts its biological activities by binding to specific targets in the body. It has been found to bind to the active site of COX-2 and inhibit its activity. N-(2-tert-butylphenyl)-2-fluorobenzamide has also been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
N-(2-tert-butylphenyl)-2-fluorobenzamide has been found to exhibit potent anti-inflammatory and analgesic activities. It has been shown to reduce the production of prostaglandins, which are known to play a role in inflammation and pain. N-(2-tert-butylphenyl)-2-fluorobenzamide has also been found to induce apoptosis in cancer cells by modulating the expression of various genes. In addition, N-(2-tert-butylphenyl)-2-fluorobenzamide has been found to exhibit low toxicity in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-tert-butylphenyl)-2-fluorobenzamide is its potent biological activities, which make it a promising candidate for therapeutic applications. However, one of the limitations of N-(2-tert-butylphenyl)-2-fluorobenzamide is its low solubility in water, which can make it difficult to administer in vivo. In addition, N-(2-tert-butylphenyl)-2-fluorobenzamide has been found to exhibit low stability in acidic conditions, which can limit its use in certain applications.

Future Directions

There are several future directions for the research on N-(2-tert-butylphenyl)-2-fluorobenzamide. One of the potential applications of N-(2-tert-butylphenyl)-2-fluorobenzamide is in the treatment of cancer. Further studies are needed to elucidate the mechanism of action of N-(2-tert-butylphenyl)-2-fluorobenzamide in cancer cells and to determine its efficacy in vivo. Another potential application of N-(2-tert-butylphenyl)-2-fluorobenzamide is in the treatment of inflammatory diseases such as arthritis. Further studies are needed to determine the optimal dose and administration route of N-(2-tert-butylphenyl)-2-fluorobenzamide in animal models of arthritis. In addition, further studies are needed to develop more stable and soluble formulations of N-(2-tert-butylphenyl)-2-fluorobenzamide for in vivo use.

Synthesis Methods

The synthesis of N-(2-tert-butylphenyl)-2-fluorobenzamide involves the reaction of 2-fluorobenzoyl chloride with 2-tert-butylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure N-(2-tert-butylphenyl)-2-fluorobenzamide.

properties

IUPAC Name

N-(2-tert-butylphenyl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO/c1-17(2,3)13-9-5-7-11-15(13)19-16(20)12-8-4-6-10-14(12)18/h4-11H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYSSYQRTHBMLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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